Structural Topology Divergence: Benzylsulfonyl-Acetamide Bridge vs. Direct Sulfonamide Attachment
The target compound possesses a benzylsulfonyl group (Ph-CH₂-SO₂-) connected to the 2,3-dihydro-1,4-benzodioxin-6-amine through a -CH₂-CO-NH- acetamide spacer, yielding a total linker length of 5 bonds between the phenyl ring and the benzodioxane amine nitrogen. In contrast, N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (CAS 477332-78-8) and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide employ a direct -SO₂-NH- sulfonamide linkage (3-bond connection). The extended linker confers additional conformational flexibility (5 rotatable bonds vs. 3 rotatable bonds for the direct sulfonamide) and repositions the H-bond donor/acceptor array [1]. Among direct sulfonamide analogs, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide and its N-alkylated derivatives showed antibacterial zones of inhibition (ZOI) ranging from 8–22 mm against S. aureus and E. coli (ciprofloxacin ZOI: 28–35 mm) and lipoxygenase IC₅₀ values of 45–78 µM (baicalein IC₅₀: 22.1 µM), while 2-[benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamide anti-diabetic derivatives—structurally closer to the target but lacking the benzyl group—achieved α-glucosidase IC₅₀ of 81–86 µM (acarbose IC₅₀: 37.38 µM) [2][3].
| Evidence Dimension | Linker topology (bond count and functional group identity) vs. reported biological activity in closely related series |
|---|---|
| Target Compound Data | 5-bond benzyl-CH₂-SO₂-CH₂-CO-NH-benzodioxane linker; no published biological IC₅₀ data available |
| Comparator Or Baseline | Direct sulfonamide (3-bond) and phenylsulfonyl-amino-acetamide (4-bond) analogs; antibacterial ZOI 8–22 mm, lipoxygenase IC₅₀ 45–78 µM, α-glucosidase IC₅₀ 81–86 µM |
| Quantified Difference | Structural linker extension by 2 bonds vs. direct sulfonamide; activity gap is unknown due to absence of target compound bioactivity data |
| Conditions | Structural comparison based on 2D chemical graphs derived from PubChem and literature; biological data from published antibacterial, enzyme inhibition, and anti-diabetic assays using standard protocols (Mueller-Hinton agar diffusion, spectrophotometric enzyme inhibition) |
Why This Matters
The unique benzylsulfonyl-acetamide topology defines unexplored chemical space—neither the antibacterial sulfonamides nor the anti-diabetic phenylsulfonyl-acetamide series comprehensively covers it, making this compound a distinct SAR probe for identifying new target interactions.
- [1] PubChem Compound Summary for CID 977365 (target) and CID 688707 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide). View Source
- [2] Abbasi MA, et al. Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. Turk J Pharm Sci. 2017;14(1):49-55. View Source
- [3] Abbasi MA, Parveen S, Rehman A, et al. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Trop J Pharm Res. 2022;21(11):2307-2313. View Source
